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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CVNZ766 is a potent and highly selective, orally active antagonist of the orexin-1 receptor
(Ox1R), currently under clinical investigation for psychiatric disorders such as schizophrenia
and binge eating disorder.[1] The orexin system, particularly the Ox1R, is critically involved in
regulating reward, motivation, and stress pathways.[2] Dysregulation of this system is
implicated in a variety of psychiatric conditions, including addiction and anxiety.[3] CVN766's
mechanism of action, centered on the modulation of the mesolimbic reward circuitry, presents a
promising therapeutic avenue. This document provides a comprehensive technical overview of
CVN766, including its mechanism of action, preclinical and clinical data, and the underlying
signaling pathways it modulates.

Mechanism of Action

CVN766 exerts its pharmacological effects through competitive antagonism of the orexin-1
receptor, a G-protein coupled receptor (GPCR).[4] Orexin-A, an endogenous neuropeptide,
activates Ox1R in key regions of the brain's reward circuitry, including the ventral tegmental
area (VTA) and the nucleus accumbens (NAc).[2][5] By blocking the binding of orexin-A to
Ox1R, CVN766 attenuates the downstream signaling that promotes reward-seeking behaviors
and hyperarousal in response to stress and drug-related cues.[6][7]
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A key characteristic of CVN766 is its high selectivity for Ox1R over the orexin-2 receptor
(Ox2R), with a selectivity ratio of over 1,000-fold.[8] This is a significant feature, as Ox2R is
primarily associated with the regulation of wakefulness, and its antagonism can lead to
somnolence, a side effect observed with less selective orexin antagonists.[8]

Quantitative Data

The following tables summarize the available quantitative data for CVN766 from in vitro,
preclinical, and clinical studies.

Table 1: In Vitro Pharmacology of CVN766

Parameter Value Species Reference

Ox1R Binding Affinity

8 nM Human [4]
(IC50)
Ox2R Binding Affinity

>10 uM Human [4]
(IC50)
Functional Selectivity

>1000-fold Human/Mouse [9]

(OX1R vs. Ox2R)

Table 2: Preclinical Efficacy of CVN766
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Model Species Key Finding Reference
Reversal of PCP-
] induced deficits at 0.3
PCP-Induced Social _
) o Rat mg/kg (equating to [9]
Interaction Deficit
~25% receptor
occupancy).
Amphetamine- o
) N Reduction in
Induced Dopamine Not Specified ] [6][10]
dopamine release.
Release
Efficacy in models of
Dependency-Type » o
) Not Specified alcohol and nicotine [6][10]
Behaviors
dependency.
) ] N Demonstrated
Binge Eating Models Not Specified ] [6][10]
efficacy.
Marmoset Human Efficacy
) Marmoset [6][10]
Threat Test (Anxiety) demonstrated.

Table 3: Phase 1 Clinical Trial Data (NCT05105243)
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Randomized, double-blind, placebo-
Study Design controlled study in 64 healthy subjects.[6]
[11]

Single Ascending Dose (SAD): 5, 15, 45, 125,
and 250 mg.[12] Multiple Ascending Dose
(MAD): 45, 125, and 250 mg daily for 7 days.
[12]

Dose Regimens

Exposure (Cmax and AUC) increased with dose
Pharmacokinetics in a generally dose-proportional manner.[6][8]

Confirmed CNS exposure.[3]

Generally well-tolerated with no serious or
Safety and Tolerability severe adverse events. No evidence of

somnolence compared to placebo.[8]

Most Common Treatment-Emergent Adverse Headache (10.9%), Dizziness (7.8%),
Events (TEAEs, >5%) Presyncope (6.2%).[6][11]

Signaling Pathways

CVN766 modulates the reward pathway by antagonizing the Ox1R in the VTA. The binding of
orexin-A to Ox1R on VTA neurons initiates a downstream signaling cascade that ultimately
increases dopamine release in the nucleus accumbens. One identified pathway involves the
activation of Gg-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn,
promotes the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG then acts
as a retrograde messenger, binding to CB1 receptors on presynaptic GABAergic terminals,
which suppresses GABA release. This disinhibition of VTA dopamine neurons leads to
increased dopaminergic neurotransmission to the nucleus accumbens, a key process in reward
and reinforcement. The increased dopamine in the NAc then acts on D1 and D2 receptors,
influencing reward-related behaviors.
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Caption: Signaling pathway of CVN766 in modulating the VTA-NAc reward circuit.
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Experimental Protocols

Detailed experimental protocols for the studies conducted with CVN766 are proprietary.
However, based on the cited preclinical models, the following provides an overview of the likely
methodologies employed.

Phencyclidine (PCP)-Induced Social Interaction Deficit
in Rats

This model is used to assess the efficacy of compounds in reversing negative symptoms
associated with schizophrenia.

Animal Model: Male rats are typically used.

« Induction of Deficit: Animals are administered PCP (e.g., 5 mg/kg, intraperitoneally) sub-
chronically (e.qg., twice daily for 7 days) to induce a social interaction deficit that persists after
a washout period.[11]

e Drug Administration: CVN766 or vehicle is administered to the PCP-treated rats prior to
behavioral testing.

o Behavioral Assessment: The social interaction test involves placing two unfamiliar, weight-
matched rats in an open field arena. The time spent in active social interaction (e.g., sniffing,
grooming, following) is recorded and scored by trained observers or automated video-
tracking software.

» Data Analysis: The duration of social interaction is compared between CVN766-treated and
vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Marmoset Human Threat Test

This is a primate model used to evaluate anxiolytic potential.
e Animal Model: Common marmosets (Callithrix jacchus) are used.

e Procedure: The test involves a human observer standing in front of the marmoset's home
cage for a defined period (e.g., 2 minutes).[4] The observer maintains eye contact with the

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12369673?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762710/
https://www.benchchem.com/product/b12369673?utm_src=pdf-body
https://www.benchchem.com/product/b12369673?utm_src=pdf-body
https://academic.oup.com/ilarjournal/article/55/2/333/645047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

animal, which is a threatening gesture for this species.

e Drug Administration: CVN766 or vehicle is administered prior to the test.

» Behavioral Assessment: Anxiety-related behaviors are scored, which may include changes in

posture, vocalizations (e.g., alarm calls), and location within the cage (e.g., time spent at the
back vs. the front).[4][13]

o Data Analysis: The frequency or duration of anxiety-related behaviors is compared between
the drug and vehicle conditions.
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Caption: Generalized experimental workflows for preclinical and clinical evaluation.

Conclusion

CVNZ766 is a highly selective Ox1R antagonist with a strong scientific rationale for its
development in treating psychiatric disorders characterized by dysregulated reward pathways.
Preclinical data have demonstrated its efficacy in relevant animal models, and Phase 1 clinical
data have established a favorable safety and pharmacokinetic profile. The high selectivity of
CVN766 for Ox1R over Ox2R may translate to a better-tolerated therapeutic with a reduced
risk of somnolence. Further clinical development in patient populations will be crucial to fully
elucidate the therapeutic potential of CVN766 in modulating reward pathways for the treatment
of complex psychiatric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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